SU-740

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

134336-72-4 |

|---|---|

Molecular Formula |

C26H30O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

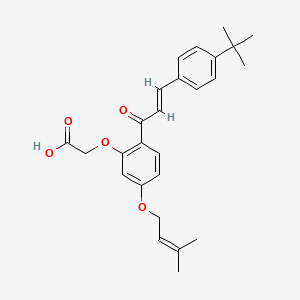

2-[2-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-5-(3-methylbut-2-enoxy)phenoxy]acetic acid |

InChI |

InChI=1S/C26H30O5/c1-18(2)14-15-30-21-11-12-22(24(16-21)31-17-25(28)29)23(27)13-8-19-6-9-20(10-7-19)26(3,4)5/h6-14,16H,15,17H2,1-5H3,(H,28,29)/b13-8+ |

InChI Key |

ANQKJBMYDIXLBL-MDWZMJQESA-N |

Isomeric SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |

Canonical SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

SU-740: A Technical Overview of a Novel Anti-Ulcer Chalcone Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

SU-740 is a synthetic chalcone derivative identified as a promising candidate for the treatment of peptic ulcers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and related compounds. While specific proprietary details of this compound's development are not fully available in the public domain, this document synthesizes the available scientific literature to present a detailed account for research and drug development professionals. The information herein is based on published data for this compound and the closely related, and more extensively studied, compound SU-840, a flavonoid derivative of sophoradin also investigated for its potent gastroprotective and ulcer-healing properties.

Discovery and Chemical Profile

This compound, chemically identified as 4-t-butyl-2′-carboxy-methoxy-4′-(3-methyl-2-butenyloxy)chalcone, emerged from research programs focused on the therapeutic potential of chalcones and other flavonoids in treating gastrointestinal disorders. Chalcones, a class of aromatic ketones, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-ulcer effects.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4-t-butyl-2′-carboxy-methoxy-4′-(3-methyl-2-butenyloxy)chalcone |

| Molecular Formula | C₂₆H₃₀O₅ |

| CAS Number | 134336-72-4 |

| Compound Class | Chalcone |

| Therapeutic Area | Gastroenterology (Anti-ulcer) |

| Likely Origin | Synthetic derivative, Taisho Pharmaceutical Co., Ltd. |

Synthesis

The synthesis of this compound, like other chalcones, is typically achieved through the Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.

General Experimental Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

A general protocol for the synthesis of chalcone derivatives is as follows:

-

Reactant Preparation: Equimolar amounts of the appropriately substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, commonly ethanol or methanol.

-

Base Catalysis: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture. The base deprotonates the α-carbon of the acetophenone, forming an enolate ion.

-

Condensation: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

-

Dehydration: The resulting aldol addition product readily undergoes dehydration to form the stable α,β-unsaturated ketone, the chalcone.

-

Workup and Purification: The reaction mixture is typically acidified to neutralize the base, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Biological Activity and Mechanism of Action

While detailed in vivo data for this compound is limited in publicly accessible literature, extensive studies on the related compound SU-840 provide significant insights into the likely mechanism of action and therapeutic potential. SU-840 has demonstrated potent gastroprotective and ulcer-healing activities in various animal models.[1]

Gastroprotective Effects

Studies on SU-840 have shown a dose-dependent reduction in gastric lesions induced by various ulcerogens, including ethanol, acidified aspirin (ASA), and stress.[1]

Table 2: Effect of SU-840 on Gastric Lesions in Rats

| Ulcerogen | SU-840 Dose (mg/kg, i.g.) | Inhibition of Lesion Formation (%) |

| Ethanol (100%) | 25 | ~50 |

| 50 | ~80 | |

| 100 | ~95 | |

| Acidified ASA | 25 | ~60 |

| 50 | ~85 | |

| 100 | ~98 | |

| Stress | 25 | ~40 |

| 50 | ~70 | |

| 100 | ~90 |

Data adapted from Konturek SJ, et al. J Physiol Pharmacol. 1997.[1]

Mechanism of Action

The gastroprotective and ulcer-healing properties of SU-840, and likely this compound, are believed to be multifactorial, involving the modulation of several key physiological pathways.

-

Prostaglandin Synthesis: These compounds have been shown to increase the mucosal generation of prostaglandins (PGE2), which play a crucial role in maintaining mucosal integrity and promoting healing.[1][2]

-

Nitric Oxide (NO) Production: The therapeutic effects are also mediated by nitric oxide, a key signaling molecule involved in regulating gastric blood flow. Increased blood flow to the ulcerated area is essential for tissue repair and healing.[1]

-

Sulfhydryl Compounds: Endogenous sulfhydryls are also implicated in the protective effects, likely through their antioxidant and cytoprotective actions.[1]

Preclinical and Clinical Development

Information regarding the preclinical pharmacokinetics, toxicology, and clinical trial status of this compound is not widely available in the public domain. It is presumed that this compound was part of the drug discovery and development pipeline of Taisho Pharmaceutical. Further investigation into patent literature and company disclosures may provide additional insights into its developmental history.

Conclusion

This compound is a promising synthetic chalcone derivative with potential as an anti-ulcer agent. Its discovery is rooted in the rich pharmacology of flavonoids and chalcones. While specific experimental details for this compound are scarce, data from the closely related compound SU-840 suggests a multifactorial mechanism of action involving the enhancement of mucosal defense mechanisms through prostaglandins, nitric oxide, and sulfhydryl compounds. Further disclosure of preclinical and clinical data would be necessary to fully assess the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and professionals interested in the development of novel gastroprotective agents.

References

- 1. SU-840, a novel synthetic flavonoid derivative of sophoradin, with potent gastroprotective and ulcer healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiulcer and gastroprotective effects of solon, a synthetic flavonoid derivative of sophoradin. Role of endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SU-740 (CRD-740/Edelinontrine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-740, more commonly known as CRD-740 or by its chemical name Edelinontrine (formerly PF-04447943), is a potent and selective small molecule inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes. By inhibiting PDE9, CRD-740 elevates intracellular cGMP levels, thereby amplifying the downstream signaling of the natriuretic peptide (NP) system. This mechanism of action has positioned CRD-740 as a promising therapeutic candidate for cardiovascular diseases, particularly heart failure. This technical guide provides a comprehensive overview of the available preclinical and clinical data on CRD-740, its mechanism of action, synthesis, and the experimental protocols utilized in its evaluation.

Chemical Structure and Properties

CRD-740 is identified as 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(tetrahydro-2H-pyran-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₇O₂ |

| Molecular Weight | 395.46 g/mol |

| IUPAC Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one |

| Synonyms | This compound, CRD-740, Edelinontrine, PF-04447943 |

Mechanism of Action and Signaling Pathway

CRD-740's therapeutic potential stems from its ability to modulate the cGMP signaling pathway. In heart failure, the natriuretic peptide system is activated as a compensatory mechanism. Natriuretic peptides bind to their receptors on cardiomyocytes, stimulating the production of cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a range of beneficial effects, including vasodilation, antifibrotic, and antihypertrophic effects.

However, the beneficial effects of cGMP are curtailed by its degradation by phosphodiesterases. PDE9 is a cGMP-specific phosphodiesterase that is upregulated in heart failure. By selectively inhibiting PDE9, CRD-740 prevents the breakdown of cGMP, leading to its accumulation and enhanced PKG signaling, thereby augmenting the heart's natural compensatory mechanisms.

Preclinical Data

The preclinical development of CRD-740 (as PF-04447943) demonstrated its high potency and selectivity for PDE9A.[1] Key in vitro and in vivo pharmacokinetic data are summarized in the tables below.

In Vitro Potency and Selectivity

| Parameter | Value | Species |

| PDE9A IC₅₀ | 1.9 nM | Human |

| Selectivity vs. PDE1C | >1000-fold | Human |

| Selectivity vs. other PDEs | High | Human |

In Vivo Pharmacokinetics

| Species | Route | Dose | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | IV | 2 mg/kg | 1.8 | - | 1300 | - |

| Rat | PO | 2 mg/kg | 2.1 | 630 | 1200 | 92 |

| Dog | IV | 1 mg/kg | 2.8 | - | 1400 | - |

| Dog | PO | 1 mg/kg | 3.5 | 450 | 1600 | 114 |

| Monkey | IV | 1 mg/kg | 2.5 | - | 1100 | - |

| Monkey | PO | 1 mg/kg | 3.0 | 200 | 800 | 73 |

Data from Verhoest et al., J. Med. Chem. 2012, 55, 21, 9045–9054.[1]

Clinical Development: The CARDINAL-HF Trial

CRD-740 has been evaluated in the CARDINAL-HF (Effectiveness of CRD-740 in Heart Failure) Phase 2a clinical trial. This study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacodynamic effects of CRD-740 in patients with chronic heart failure with reduced ejection fraction (HFrEF).[2][3]

CARDINAL-HF Trial Summary

| Parameter | Description |

| Phase | 2a |

| Study Design | Randomized, Double-Blind, Placebo-Controlled |

| Patient Population | 60 patients with chronic, stable HFrEF on guideline-directed medical therapy |

| Primary Endpoints | Safety and tolerability of CRD-740; Change in plasma cGMP at four weeks |

| Key Findings | CRD-740 was generally well-tolerated. Statistically significant median increases in plasma and urinary cGMP were observed at four weeks compared to placebo.[2][3] |

A presentation on the CARDINAL-HF trial also provided some human pharmacokinetic insights, noting that a 25mg twice-daily (BID) dose of CRD-740 results in plasma concentrations 135-fold above the PDE9 IC₅₀ at its maximum concentration (Cₘₐₓ) and 19-fold above the IC₅₀ at its trough concentration (Cₜₑₒᵤ).[4]

Experimental Protocols

Synthesis of this compound (CRD-740)

A potential synthetic route for 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(tetrahydro-2H-pyran-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one is described in patents assigned to Cardurion Pharmaceuticals. The synthesis is a multi-step process involving the construction of the core imidazo[1,5-a]pyrazin-8-one ring system, followed by the coupling of the substituted pyrrolidine and tetrahydropyran moieties. The general workflow is outlined below.

Note: The detailed, step-by-step synthesis protocol is proprietary and not publicly available. This diagram represents a generalized workflow based on common organic synthesis principles for similar heterocyclic compounds.

Measurement of Plasma cGMP

A key pharmacodynamic endpoint in the clinical evaluation of CRD-740 is the measurement of plasma cGMP levels. While the specific proprietary assay protocol used by Cardurion Pharmaceuticals is not publicly available, a common and validated method for quantifying cGMP in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General LC-MS/MS Protocol for Plasma cGMP:

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (e.g., a stable isotope-labeled cGMP) is added to each sample for accurate quantification.

-

Proteins are precipitated from the plasma, typically using a solvent like acetonitrile or perchloric acid.

-

The samples are centrifuged, and the supernatant containing cGMP is collected.

-

The supernatant may be further purified and concentrated using solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

The extracted samples are injected into a high-performance liquid chromatography (HPLC) system for separation of cGMP from other plasma components.

-

The separated cGMP is then introduced into a tandem mass spectrometer for detection and quantification.

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both cGMP and the internal standard, allowing for highly sensitive and selective measurement.

-

-

Data Analysis:

-

The concentration of cGMP in the original plasma sample is calculated by comparing the peak area ratio of cGMP to the internal standard against a standard curve.

-

Conclusion

This compound (CRD-740/Edelinontrine) is a potent and selective PDE9 inhibitor with a well-defined mechanism of action centered on the enhancement of cGMP signaling. Preclinical studies have demonstrated its favorable pharmacokinetic profile and high selectivity. The positive results from the Phase 2a CARDINAL-HF trial, showing a good safety profile and a significant increase in the target engagement biomarker, plasma cGMP, support its continued development as a novel therapeutic for heart failure. Further clinical investigation is underway to fully elucidate its therapeutic efficacy in a broader patient population.

References

- 1. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRD-740 by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 3. cardurion.com [cardurion.com]

- 4. cardurion.com [cardurion.com]

Unraveling the Biological Targets of SU-740: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-740, a synthetic chalcone derivative, has been identified primarily as a potent anti-ulcer agent. While other biological activities have been suggested, including the inhibition of 5-lipoxygenase (5-LOX), the most concrete evidence points towards its gastroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets, compiling available data on its activity, and presenting relevant experimental methodologies and signaling pathways.

Chemical Identity of this compound

This compound is a chalcone, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. These structures are known precursors to flavonoids and exhibit a wide range of biological activities.[1][2] The definitive chemical identity of this compound is crucial for accurate interpretation of its biological effects.

Table 1: Chemical Identification of this compound

| Parameter | Value | Source |

| CAS Number | 134336-72-4 | MedChemExpress, Ito S, et al. (1995) |

| Molecular Formula | C₂₆H₃₀O₅ | Ito S, et al. (1995) |

| IUPAC Name | 4-t-butyl-2'-carboxymethoxy-4'-(3-methyl-2-butenyloxy)chalcone | Ito S, et al. (1995) |

Note: Some commercial suppliers list a different molecular formula (C₃₁H₃₂Cl₂N₄O₄S). Researchers should verify the identity of their specific compound.

Primary Biological Target: Anti-Ulcer Activity

Proposed Mechanism of Anti-Ulcer Action

The exact mechanism of this compound's anti-ulcer activity has not been fully elucidated in publicly available literature. However, based on the known mechanisms of other gastroprotective chalcones and flavonoids, several pathways can be hypothesized.

Diagram 1: Potential Anti-Ulcer Mechanisms of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical development and informatics analysis of natural and semi-synthetic flavonoid drugs: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Other Targets | DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

SU-740: A Technical Overview of In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-740 is a synthetic chalcone derivative developed by Taisho Pharmaceutical. Chalcones are a class of compounds belonging to the flavonoid family, known for a wide range of biological activities. Preclinical data suggests that this compound possesses anti-ulcer and anti-inflammatory properties. Its mechanism of action is hypothesized to be mediated, at least in part, through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document provides a technical guide to the available in vitro information on this compound and the general experimental protocols relevant to its presumed mechanism of action.

It is important to note that while the qualitative activity of this compound is documented, specific quantitative in vitro data, such as IC50 or Ki values, are not publicly available at the time of this report.

Compound Profile

| Property | Description | Source |

| Compound Name | This compound | |

| Chemical Class | Chalcone Derivative | |

| Developer | Taisho Pharmaceutical | |

| Reported Biological Activity | Anti-ulcer, Anti-inflammatory | |

| Presumed Mechanism of Action | 5-Lipoxygenase (5-LOX) Inhibition |

In Vitro Activity of this compound (Qualitative Summary)

| Target Pathway | Observed Effect | Implication | Source |

| 5-Lipoxygenase (5-LOX) Pathway | Inhibition of leukotriene synthesis. | Reduction of pro-inflammatory mediators. | |

| Inflammatory Response | General anti-inflammatory effects noted in preclinical studies. | Potential therapeutic for inflammatory conditions. | |

| Gastric Mucosa | Anti-ulcer activity. | Potential for treating peptic ulcers. |

Proposed Signaling Pathway of this compound

The primary anti-inflammatory mechanism of this compound is believed to be the inhibition of the 5-lipoxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.

Caption: Proposed mechanism of action of this compound via inhibition of 5-lipoxygenase.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on its classification as a chalcone derivative and a 5-LOX inhibitor, the following are representative in vitro assays that would be employed to characterize its activity.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5-LOX.

-

Enzyme Source: Purified human recombinant 5-LOX or enzyme from a cell lysate (e.g., from neutrophils or a cell line overexpressing 5-LOX).

-

Substrate: Arachidonic acid.

-

Assay Principle: The activity of 5-LOX is determined by measuring the formation of its products, typically hydroperoxyeicosatetraenoic acids (HPETEs) or downstream leukotrienes. This can be done spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like HPLC or ELISA to quantify product formation.

-

Procedure:

-

Prepare a reaction buffer containing calcium chloride and ATP.

-

Add the 5-LOX enzyme to the buffer.

-

Add this compound at various concentrations (and a vehicle control).

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, stop the reaction (e.g., by adding a quenching solution or by acidification).

-

Measure the product formation using a suitable detection method.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Leukotriene B4 (LTB4) Release Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of LTB4 in a cellular context.

-

Cell Type: Human polymorphonuclear leukocytes (PMNs) or a suitable cell line (e.g., RBL-1, differentiated HL-60 cells).

-

Stimulus: A calcium ionophore (e.g., A23187) or a relevant physiological stimulus to activate the 5-LOX pathway.

-

Assay Principle: The amount of LTB4 released from stimulated cells into the culture supernatant is quantified, typically by ELISA or LC-MS/MS.

-

Procedure:

-

Isolate and prepare the cells.

-

Pre-incubate the cells with various concentrations of this compound (and a vehicle control).

-

Stimulate the cells with the chosen agonist.

-

Incubate for a specific period to allow for LTB4 synthesis and release.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Quantify the LTB4 concentration in the supernatant using a commercial ELISA kit or LC-MS/MS.

-

-

Data Analysis: The inhibition of LTB4 release is calculated for each concentration of this compound, and the IC50 value is determined.

General Anti-inflammatory Assays in Cell Culture

These assays assess the broader anti-inflammatory effects of a compound.

-

Cell Type: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Endpoints: Measurement of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Assay Principle: The levels of these inflammatory markers in the cell culture supernatant are quantified.

-

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with LPS.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Measure NO production using the Griess reagent.

-

Quantify PGE2 and cytokine levels using specific ELISA kits.

-

-

Data Analysis: The inhibitory effect of this compound on the production of each inflammatory mediator is determined, and IC50 values are calculated where applicable.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of a potential anti-inflammatory compound like this compound.

Caption: A representative experimental workflow for characterizing the in vitro activity of this compound.

Conclusion

This compound is a chalcone derivative with demonstrated anti-ulcer and anti-inflammatory potential. Its likely mechanism of action involves the inhibition of 5-lipoxygenase, a critical enzyme in the pro-inflammatory leukotriene pathway. While specific quantitative in vitro data for this compound is not currently in the public domain, this guide provides a framework for understanding its potential biological activities and the experimental approaches that would be used for its characterization. Further research and publication are needed to fully elucidate the in vitro profile of this compound.

SU-740: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-740 is a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the biosynthesis of leukotrienes, which are key mediators in inflammatory and allergic responses.[1] This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this document outlines standardized experimental protocols for determining these crucial physicochemical properties. Furthermore, it details the 5-lipoxygenase signaling pathway to provide context for this compound's mechanism of action and presents a general workflow for its characterization.

Introduction to this compound

This compound is a small molecule identified as a selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] By inhibiting 5-LOX, this compound can reduce the production of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic rhinitis.[1] It has also been described as a chalcone derivative with potential anti-ulcer activity.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 134336-72-4 | [1] |

| Chemical Formula | C₃₁H₃₂Cl₂N₄O₄S | [1] |

| Molecular Weight | 627.58 g/mol | [1] |

| IUPAC Name | 2-(4-(2,4-dichlorophenethyl)-3,6-dioxo-1-(2-(thiophen-2-yl)ethyl)piperazin-2-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | [1] |

This compound Solubility

General Solubility Profile

Small molecules are often highly soluble in polar aprotic solvents like DMSO, which is frequently used for creating high-concentration stock solutions for in vitro screening. Solubility in aqueous buffers is a critical parameter for assessing potential bioavailability and for conducting cell-based assays. Ethanol is another common solvent used in both research and formulation.

Table 2: Predicted Solubility of this compound (Qualitative)

| Solvent | Expected Solubility | Notes |

| DMSO | High | Commonly used for stock solutions. |

| Ethanol | Moderate to High | Often used as a co-solvent. |

| Water / Aqueous Buffers | Low | Typical for organic small molecules; pH-dependent solubility is likely. |

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, 100% ethanol, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

This compound Stability

The stability of a compound is crucial for its handling, storage, and development as a potential therapeutic agent. Stability studies are designed to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.

Storage and Handling Recommendations

Based on available vendor information, the following storage conditions are recommended for this compound:

-

Short-term (days to weeks): Store at 0-4°C, dry and protected from light.[1]

-

Long-term (months to years): Store at -20°C.[1]

-

Shipping: The compound is considered stable for a few weeks at ambient temperature during shipping.[1]

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC system

Procedure:

-

Prepare solutions of this compound in a suitable solvent system.

-

Expose the solutions and solid compound to a range of stress conditions:

-

Acidic Hydrolysis: Add HCl (e.g., 0.1 N) and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Add NaOH (e.g., 0.1 N) and heat (e.g., 60°C) for a defined period.

-

Oxidation: Add H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Determine the percentage of degradation and identify the major degradation products, if possible, using techniques like LC-MS.

Visualizations

5-Lipoxygenase (5-LOX) Signaling Pathway

The following diagram illustrates the biochemical pathway that this compound inhibits.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-740 is a small molecule identified as a potential selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of various diseases, including asthma, allergic rhinitis, and other inflammatory conditions.[1] By inhibiting 5-LOX, this compound has the potential to reduce the production of these pro-inflammatory molecules, offering a therapeutic strategy for managing these conditions.[1]

Core Compound Profile: this compound

A summary of the known information for this compound is presented in the table below. Currently, specific quantitative data on its biological activity, such as IC50 or Ki values, are not publicly available.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-(2,4-dichlorophenethyl)-3,6-dioxo-1-(2-(thiophen-2-yl)ethyl)piperazin-2-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | [1] |

| CAS Number | 134336-72-4 | [1] |

| Chemical Formula | C31H32Cl2N4O4S | [1] |

| Molecular Weight | 627.58 g/mol | [1] |

| Mechanism of Action | Selective inhibitor of 5-lipoxygenase (5-LOX) | [1] |

The Leukotriene Signaling Pathway: The Target of this compound

This compound exerts its effects by targeting the leukotriene biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. These lipid mediators then signal through specific G-protein coupled receptors to elicit a range of pro-inflammatory responses.

Below is a diagram illustrating the key steps in the leukotriene signaling pathway.

References

In-Depth Technical Guide: SU-840 - A Novel Gastroprotective and Ulcer-Healing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

SU-840 is a synthetic flavonoid derivative of sophoradin, a compound recognized for its gastroprotective properties.[1] Preclinical studies have demonstrated that SU-840 exhibits significant efficacy in protecting the gastric mucosa against various insults and in promoting the healing of chronic gastric ulcers.[1] Its mechanism of action is multifaceted, involving the modulation of key endogenous protective pathways, including those mediated by prostaglandins, nitric oxide, and sulfhydryl compounds.[1] This guide synthesizes the current knowledge on SU-840, offering a detailed examination of its pharmacological profile.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data from preclinical evaluations of SU-840, facilitating a clear comparison of its efficacy.

Table 1: Inhibitory Effects of SU-840 on Acute Gastric Lesion Formation in Rats

| Ulcerogen Model | Route of Administration | ID₅₀ (mg/kg) |

| 100% Ethanol | Intragastric (i.g.) | 28[1] |

| Acidified Aspirin (ASA) | Intragastric (i.g.) | 17[1] |

| Water Immersion & Restraint Stress (WRS) | Intragastric (i.g.) | 95[1] |

ID₅₀: The dose required to inhibit the formation of gastric lesions by 50%.

Table 2: Comparative Efficacy and Characteristics of SU-840

| Compound | Potency | Duration of Action | Effect on Gastric Secretion |

| SU-840 | More potent than sofalcone and sucralfate[1] | Longer than sofalcone[1] | Reduces gastric acid and pepsin secretion dose-dependently[1] |

| Sofalcone | Less potent than SU-840[1] | Shorter than SU-840[1] | Not specified |

| Sucralfate | Less potent than SU-840[1] | Not specified | Not specified |

Mechanism of Action

SU-840's therapeutic effects are attributed to its ability to enhance the natural defense mechanisms of the gastric mucosa through several interconnected pathways:

-

Prostaglandin E₂ (PGE₂) Synthesis: SU-840 significantly increases the mucosal generation of prostaglandin E₂, a key cytoprotective agent.[1] This action is critical to its protective effects, as demonstrated by the complete reversal of these effects upon pretreatment with indomethacin, a cyclooxygenase inhibitor.[1]

-

Nitric Oxide (NO)-Mediated Hyperemia: The administration of SU-840 leads to a notable increase in gastric blood flow, a phenomenon known as hyperemia.[1] This effect is mediated by endogenous nitric oxide (NO), as it is completely abolished by the NO-synthase inhibitor L-NNA.[1] While not directly responsible for the immediate protective effect, this NO-dependent increase in blood flow is crucial for accelerating the healing of chronic ulcers.[1]

-

Role of Endogenous Sulfhydryls: The gastroprotective and hyperemic effects of SU-840 are significantly diminished by the sulfhydryl alkylator N-ethylmaleimide (NEM), indicating the involvement of endogenous sulfhydryl compounds in its mechanism of action.[1]

Visualized Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide a visual representation of the complex biological processes and experimental designs discussed.

Caption: Mechanism of action of SU-840, illustrating the roles of prostaglandins, nitric oxide, and sulfhydryls.

Caption: Workflow of preclinical studies evaluating the efficacy and mechanism of SU-840.

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of SU-840:[1]

Animal Models

-

Subjects: Male Wistar rats, weighing between 180-220g, were used.

-

Induction of Acute Gastric Lesions:

-

Ethanol-Induced: Intragastric administration of 100% ethanol.

-

ASA-Induced: Intragastric administration of acidified aspirin.

-

Stress-Induced: Water immersion and restraint stress.

-

-

Induction of Chronic Gastric Ulcers: Application of acetic acid to the serosal surface of the stomach.

Drug Administration

-

SU-840 was administered intragastrically or intraperitoneally 30 minutes prior to the induction of gastric lesions.

-

For mechanistic studies, inhibitors (Indomethacin, L-NNA, NEM) were administered 30 minutes before SU-840.

Efficacy Assessments

-

Gastric Lesion Measurement: The area of gastric lesions was quantified using planimetry.

-

Gastric Blood Flow (GBF) Measurement: GBF was determined using the hydrogen gas clearance technique.

-

PGE₂ Generation Measurement: Mucosal PGE₂ levels were measured by radioimmunoassay.

-

Ulcer Healing Assessment: The rate of healing of chronic ulcers was monitored over a seven-day treatment period.

Conclusion and Future Directions

SU-840 has demonstrated significant potential as a gastroprotective and ulcer-healing agent in preclinical models. Its robust, multi-targeted mechanism of action, which enhances the natural mucosal defense systems, distinguishes it from agents that solely focus on acid suppression. The data suggests that SU-840 could offer a more comprehensive therapeutic approach to the management of gastric ulcers. Further investigation, including rigorous clinical trials, is essential to validate these promising preclinical findings and to establish the safety and efficacy of SU-840 in human subjects. The detailed information provided in this guide serves as a foundational resource for the continued research and development of this novel compound.

References

SU-740: A Research Chemical with an Undisclosed Safety and Toxicity Profile

Despite a comprehensive search of publicly available scientific literature and safety data, no specific toxicity or safety studies for the compound designated as SU-740 (CAS RN: 134336-72-4) have been identified. The chemical, identified as 2-(4-(2,4-dichlorophenethyl)-3,6-dioxo-1-(2-(thiophen-2-yl)ethyl)piperazin-2-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, is a small molecule inhibitor of 5-lipoxygenase (5-LOX) and is intended for research use only.

This absence of public data prevents the creation of an in-depth technical guide or whitepaper on the safety and toxicity of this compound as requested. Preclinical safety and toxicity evaluation is a critical component of drug development, and the lack of such information for this compound indicates it is likely in a very early stage of research, has not progressed to later stages of development, or the data is proprietary and not publicly disclosed.

General Toxicological Considerations for 5-Lipoxygenase Inhibitors

While specific data for this compound is unavailable, general toxicological considerations for inhibitors of the 5-lipoxygenase pathway can be discussed. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases such as asthma.

Potential toxicological liabilities for this class of drugs could theoretically include:

-

Hepatotoxicity: The liver is a primary site of drug metabolism, and liver toxicity is a common finding for many small molecule drugs.

-

Immunosuppression: As leukotrienes are involved in the inflammatory response, their inhibition could potentially lead to an increased susceptibility to infections.

-

Gastrointestinal Effects: Disruption of the arachidonic acid cascade can sometimes lead to gastrointestinal side effects.

-

Hypersensitivity Reactions: As with many drugs, there is a potential for allergic reactions.

Standard Preclinical Safety and Toxicity Evaluation

A comprehensive preclinical safety and toxicity evaluation for a compound like this compound would typically involve a battery of in vitro and in vivo studies designed to identify potential hazards to humans. These studies are conducted in accordance with international regulatory guidelines (e.g., from the OECD, FDA, EMA).

Experimental Protocols for Preclinical Safety Assessment

The following are examples of standard experimental protocols that would be employed to assess the safety and toxicity of a novel 5-LOX inhibitor.

1. Genotoxicity Assays:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test article is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a medium deficient in the required amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Typical Protocol: Varying concentrations of the test article are incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies is counted and compared to a negative control. Positive controls with known mutagens are run in parallel.

-

-

In Vitro Mammalian Cell Micronucleus Test:

-

Principle: This assay detects chromosomal damage. Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Typical Protocol: A mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) is exposed to the test article at several concentrations. After treatment and a recovery period, the cells are harvested and stained. The frequency of micronucleated cells is then determined and compared to controls.

-

2. Safety Pharmacology:

-

hERG (human Ether-à-go-go-Related Gene) Assay:

-

Principle: This assay is crucial for assessing the potential for a drug to cause QT interval prolongation, a predictor of potential cardiac arrhythmias. The hERG gene encodes a potassium ion channel that is critical for cardiac repolarization.

-

Typical Protocol: Patch-clamp electrophysiology is used to measure the effect of the test article on the hERG potassium current in a cell line stably expressing the hERG channel.

-

-

Central Nervous System (CNS) Safety Assessment:

-

Principle: To assess potential effects on the central nervous system.

-

Typical Protocol: A functional observational battery (e.g., Irwin test) is performed in rodents. This involves systematic observation of the animals for changes in behavior, autonomic function, and neuromuscular coordination after administration of the test article.

-

3. Repeated-Dose Toxicity Studies:

-

28-Day or 90-Day Oral Toxicity Study in Rodents (e.g., Sprague-Dawley rats):

-

Principle: To evaluate the toxicological profile of a substance after repeated administration over a prolonged period. This helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Typical Protocol: The test article is administered daily by gavage or in the diet to several groups of animals at different dose levels for 28 or 90 days. A control group receives the vehicle only. Clinical signs, body weight, food and water consumption are monitored throughout the study. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

-

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific experimental data for this compound, the following diagrams represent generalized workflows and pathways relevant to the preclinical safety assessment of a 5-lipoxygenase inhibitor.

Caption: Generalized 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for a preclinical in vivo repeated-dose toxicity study.

Methodological & Application

Application Notes and Protocols for SU-740, a Novel 5-Lipoxygenase Inhibitor

For Research Use Only

Introduction

SU-740 is a selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme, also characterized as a chalcone derivative with potential anti-inflammatory and anti-ulcer properties.[1] As a potent modulator of the leukotriene signaling cascade, this compound presents a valuable tool for researchers and drug development professionals investigating inflammatory diseases, allergic reactions, and other pathological conditions where the 5-LOX pathway is implicated. These application notes provide a comprehensive overview of the theoretical framework and experimental protocols for utilizing this compound in cell culture-based research.

Disclaimer: Limited publicly available data exists for the specific experimental parameters of this compound. The following protocols are based on established methodologies for other 5-lipoxygenase inhibitors and chalcone derivatives. Researchers should perform initial dose-response experiments to determine the optimal concentrations and treatment durations for their specific cell models.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade that begins with the liberation of arachidonic acid from the cell membrane. The 5-LOX enzyme then catalyzes the conversion of arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation. These leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), bind to their respective cell surface receptors, triggering a variety of pro-inflammatory responses such as increased vascular permeability, bronchoconstriction, and the recruitment of immune cells to the site of inflammation.

This compound, as a selective 5-LOX inhibitor, is presumed to directly bind to and inhibit the activity of the 5-lipoxygenase enzyme. This action blocks the initial step in the leukotriene synthesis pathway, thereby preventing the production of these pro-inflammatory mediators and mitigating the downstream inflammatory cascade.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical IC50 values to serve as a guideline for initial experimental design. These values are representative of typical 5-LOX inhibitors and should be experimentally determined for the specific cell line and assay conditions being used.

| Cell Line | Assay Type | Hypothetical IC50 (µM) | Notes |

| Human Neutrophils | LTB4 Production | 0.5 - 5 | Primary cells, direct measure of 5-LOX activity. |

| RAW 264.7 (Murine Macrophages) | Nitric Oxide Production | 1 - 10 | Indirect measure of anti-inflammatory activity. |

| A549 (Human Lung Carcinoma) | Cell Viability (MTT) | > 50 | To assess cytotoxicity. |

| HT-29 (Human Colon Carcinoma) | Cell Proliferation | > 50 | To assess effects on cell growth. |

Experimental Protocols

The following are detailed, generalized protocols for evaluating the biological activity of this compound in cell culture. It is imperative to include appropriate positive and negative controls in all experiments.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Culture and Treatment

-

Cell Seeding: Seed the desired cell line (e.g., RAW 264.7 macrophages, human neutrophils) in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a predetermined density. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.1%).

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with DMSO only).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Assessment of this compound Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This assay directly measures the inhibitory effect of this compound on 5-LOX activity.

-

After the desired treatment period with this compound, stimulate the cells with a suitable inflammatory agent (e.g., lipopolysaccharide [LPS] for macrophages, calcium ionophore A23187 for neutrophils) to induce arachidonic acid release and leukotriene production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of Leukotriene B4 (LTB4) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Alternatively, LTB4 levels can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC).

-

Determine the percentage of LTB4 inhibition at different concentrations of this compound relative to the stimulated, vehicle-treated control.

This assay assesses the long-term effect of this compound on the ability of single cells to grow into colonies.

-

Seed cells at a low density in 6-well plates and treat with various concentrations of this compound.

-

Incubate the cells for a period that allows for colony formation (typically 7-14 days), replacing the medium with fresh this compound-containing medium every 2-3 days.

-

After the incubation period, fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with a staining solution (e.g., crystal violet).

-

Count the number of colonies in each well.

-

Express the results as a percentage of the colony formation in vehicle-treated control cells.

Mandatory Visualizations

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating the in vitro activity of this compound.

References

Application Notes and Protocols for Chalcone Derivatives in a Laboratory Setting

Introduction

These application notes provide a comprehensive guide for the use of chalcone derivatives in a laboratory setting, with a particular focus on their application in cell signaling research. While the initial inquiry specified "SU-740," this particular designation is not widely documented in scientific literature. However, the closely related compound SU-840, a synthetic flavonoid derivative of sophoradin, and the broader class of chalcones are well-studied for their diverse biological activities.[1] Chalcones are a class of aromatic ketones that serve as precursors for flavonoids and exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-ulcer activities.[2][3][4] This document will therefore focus on the general laboratory applications of chalcone derivatives, providing researchers, scientists, and drug development professionals with detailed protocols and data interpretation guidelines.

Mechanism of Action

Chalcones exert their biological effects through various mechanisms, primarily by interacting with key signaling pathways. Their α,β-unsaturated carbonyl group can act as a Michael acceptor, allowing for covalent adduction with nucleophilic residues (like cysteine) on target proteins.[2] This interaction can modulate the function of critical signaling molecules.

Key signaling pathways affected by chalcone derivatives include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Many chalcone derivatives have been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation and cell survival.[3] They can prevent the degradation of IκBα, which in turn blocks the nuclear translocation and activation of NF-κB.[3]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Chalcones can activate the Nrf2-antioxidant response element (ARE) pathway.[2] By modifying cysteine residues on Keap1, the negative regulator of Nrf2, chalcones promote the nuclear translocation of Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Chalcone derivatives have been observed to modulate MAPK signaling, including the ERK, JNK, and p38 pathways, which are critical for cell proliferation, differentiation, and apoptosis.[5][6]

-

Apoptosis Induction: Chalcones can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS).[6][7]

Data Presentation: Efficacy of Chalcone Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) of various chalcone derivatives against different cancer cell lines and inflammatory targets. This data provides a reference for determining appropriate experimental concentrations.

| Chalcone Derivative | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| Thiazole-containing chalcones | Drug-resistant cancer cell lines (CEM/ADR5000, MDA-MB-231/BCRP, HCT116(p53-/-), U87MG/ΔEGFR) | 2.72–41.04 | [3] |

| Chalcone derivatives (unspecified) | NF-κB | 1.17–3.43 | [3] |

| SU-840 (in vivo) | Ethanol-induced gastric lesions (ID50) | 28 mg/kg | [1] |

| SU-840 (in vivo) | Acidified ASA-induced gastric lesions (ID50) | 17 mg/kg | [1] |

| SU-840 (in vivo) | WRS-induced gastric lesions (ID50) | 95 mg/kg | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of a chalcone derivative on the viability and proliferation of cultured cells.

Materials:

-

Cultured cells of interest (e.g., cancer cell line, immune cells)

-

Complete cell culture medium

-

Chalcone derivative stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the chalcone derivative in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the chalcone derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the chalcone).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/WST-1 Assay:

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or soluble formazan (WST-1).

-

If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the chalcone derivative concentration to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of a chalcone derivative on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., NF-κB, Nrf2, MAPK).

Materials:

-

Cultured cells

-

Chalcone derivative

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-IκBα, IκBα, Nrf2, Keap1, p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the chalcone derivative at the desired concentration and for the appropriate time. Lyse the cells with lysis buffer and collect the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression or phosphorylation levels of the target proteins between treated and untreated samples.

Mandatory Visualizations

Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.

Caption: Activation of the Nrf2 antioxidant pathway by a chalcone derivative.

Caption: General experimental workflow for studying chalcone derivatives.

References

- 1. SU-840, a novel synthetic flavonoid derivative of sophoradin, with potent gastroprotective and ulcer healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of PDE9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of phosphodiesterase 9 (PDE9) inhibitors, with a focus on dosage and experimental protocols. While the specific compound "SU-740" did not yield direct public data, this document leverages available information on closely related and well-studied PDE9 inhibitors, such as CRD-733, to provide representative protocols and data. It is highly probable that "this compound" is an internal or alternative designation for a compound within this class, potentially CRD-740, which is currently in clinical development.

Introduction to PDE9 Inhibition

Phosphodiesterase 9 (PDE9) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including cardiovascular function and neuronal signaling. By inhibiting PDE9, the intracellular levels of cGMP are increased, leading to the potentiation of downstream signaling pathways. This mechanism has shown therapeutic promise in preclinical models of heart failure and neurodegenerative diseases.[1][2][3][4][5][6][7][8]

Signaling Pathway of PDE9 Inhibition

The primary mechanism of action for PDE9 inhibitors is the enhancement of the cGMP signaling cascade. In cardiovascular contexts, this often involves the natriuretic peptide (NP) pathway, while in neuronal settings, it can be linked to the nitric oxide (NO) signaling pathway. Inhibition of PDE9 prevents the degradation of cGMP to GMP, leading to the activation of protein kinase G (PKG) and subsequent downstream effects, such as vasodilation, anti-hypertrophy, and modulation of synaptic plasticity.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from preclinical studies of various PDE9 inhibitors.

Table 1: In Vivo Dosage of PDE9 Inhibitors in Animal Models

| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Vehicle | Reference |

| CRD-733 | Mouse | Pressure Overload-Induced Heart Failure | 600 mg/kg per day | Oral gavage (p.o.) | 50% saline / 50% PEG-400 | [5] |

| Pde9-IN-1 | Mouse | Cognitive Impairment | 2.5 and 5.0 mg/kg | Not specified | Not specified | [1] |

| PF-04447943 | Rodent | Cognitive Function Models | Not specified | Oral (p.o.) | Not specified | [2][3] |

| PF-509783 | Mouse | Not applicable (cGMP measurement) | Not specified | Not specified | 5% DMSO, 5% cremophor, 90% saline | [7] |

| PF-4181366 | Mouse | Not applicable (cGMP measurement) | Not specified | Not specified | 5% DMSO, 5% cremophor, 90% saline | [7] |

Table 2: In Vivo Efficacy of PDE9 Inhibitors

| Compound | Animal Model | Key Efficacy Endpoints | Outcome | Reference |

| CRD-733 | Mouse (Pressure Overload) | LV hypertrophy, LV dysfunction, left atrial dilation, pulmonary edema | Reversal of pre-existing heart failure hallmarks | [5] |

| Pde9-IN-1 | Mouse (Cognitive Impairment) | Learning and memory | Recovery of learning and memory | [1] |

| BAY 73-6691 | Aged Rats | Long-term potentiation (LTP) in hippocampal slices | Increased basal synaptic transmission and enhanced early LTP | [3] |

| PF-04447943 | Rodent (Cognition Models) | Hippocampal synaptic plasticity, cognitive function | Improved indicators of synaptic plasticity and cognition | [3] |

| PF-04447943 | Mouse (ob/CMS) | Body mass, cardiac function, hypertrophic gene expression | Improved cardiac function, suppressed pathological hypertrophic gene expression | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo administration of a PDE9 inhibitor, based on published preclinical studies.

General Experimental Workflow

Protocol for In Vivo Administration of a PDE9 Inhibitor in a Mouse Model of Heart Failure (Based on CRD-733 study[5])

1. Animal Model:

-

Induce pressure overload via transverse aortic constriction (TAC) surgery in mice.

-

Sham-operated animals will serve as controls.

2. Drug Preparation:

-

Dissolve the PDE9 inhibitor (e.g., CRD-733) in a vehicle of 50% saline and 50% PEG-400 to the desired stock concentration. The final dosage used in the cited study was 600 mg/kg per day.[5]

3. Dosing Regimen:

-

Allow animals to recover for a specified period post-surgery (e.g., 7 days).

-

Randomize animals into treatment groups: Vehicle control and PDE9 inhibitor.

-

Administer the drug or vehicle daily via oral gavage (p.o.) for the duration of the study (e.g., 14 days).

4. Monitoring and Efficacy Assessment:

-

Monitor animal health and body weight throughout the study.

-

Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, left ventricular mass).

-

At the study endpoint, perform terminal hemodynamic measurements.

-

Collect blood samples for biomarker analysis (e.g., plasma cGMP).

-

Harvest tissues (e.g., heart, lungs) for histological and molecular analysis (e.g., gene expression of hypertrophic markers).

Protocol for In Vivo Assessment of a PDE9 Inhibitor in a Mouse Model of Cognitive Impairment (Representative)

1. Animal Model:

-

Induce cognitive impairment using a validated model (e.g., scopolamine-induced amnesia, aged mice).

2. Drug Preparation:

-

Prepare the PDE9 inhibitor in a suitable vehicle. For compounds with limited solubility, a vehicle such as 5% DMSO, 5% cremophor, and 90% saline can be considered.[7]

3. Dosing Regimen:

-

Administer the PDE9 inhibitor at various doses (e.g., 2.5 and 5.0 mg/kg) via the appropriate route (e.g., intraperitoneal or oral) at a specified time before behavioral testing.[1]

4. Behavioral Assessment:

-

Utilize standard behavioral tests to assess learning and memory, such as the Morris water maze, novel object recognition test, or Y-maze.

-

Record relevant parameters (e.g., escape latency, time spent with novel object, spontaneous alternations).

5. Post-mortem Analysis:

-

Analyze brain homogenates for cGMP levels to confirm target engagement.

-

Perform further molecular analyses on brain regions of interest (e.g., hippocampus, cortex).

Conclusion

The in vivo administration of PDE9 inhibitors shows significant therapeutic potential in preclinical models of heart failure and cognitive disorders. The provided protocols and data serve as a guide for researchers designing and conducting in vivo studies with this class of compounds. It is crucial to optimize the dosage, vehicle, and administration route for each specific compound and animal model to ensure reliable and reproducible results. Further preclinical investigation is warranted to fully elucidate the therapeutic applications of PDE9 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]

- 8. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SU-740: A Chemical Probe for the 5-Lipoxygenase Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-740 is a chemical probe that selectively inhibits 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. As a selective inhibitor, this compound serves as a valuable tool for investigating the role of the 5-LOX pathway in cellular and disease models. These application notes provide detailed protocols and guidelines for utilizing this compound in experimental settings.

Mechanism of Action and Pathway

This compound targets 5-lipoxygenase, an enzyme that catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. This pathway, a branch of the arachidonic acid cascade, is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LOX, this compound blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Quantitative Data

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | 5-Lipoxygenase | - | Not Available | - |

| Zileuton | 5-Lipoxygenase | Human PMNL LTB4 biosynthesis | 0.4 µM | [2] |

| Sch 40120 | 5-Lipoxygenase | Human neutrophils | 4 µM | [3] |

| ML3000 | 5-Lipoxygenase | RBL-1 cells (LTB4 synthesis) | 3.6 µM | [4] |

| 6,7,4'-Trihydroxyisoflavan | 5-Lipoxygenase | Human and porcine PMNL | 1.6 µM |

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods and can be used to determine the inhibitory potential of this compound on purified 5-lipoxygenase.

Materials:

-

Purified 5-lipoxygenase (human recombinant or from a suitable source)

-

This compound

-

Linoleic acid (substrate)

-

Phosphate buffer (50 mM, pH 6.3)

-

DMSO (for dissolving this compound)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute in phosphate buffer to achieve a range of desired final concentrations.

-

Prepare the assay mixture in a quartz cuvette containing 2.97 ml of 50 mM phosphate buffer (pH 6.3).

-

Add 5 µl of 80 mM linoleic acid to the cuvette.

-

Add the desired volume of the this compound dilution (or DMSO for control).

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding a sufficient amount of 5-lipoxygenase enzyme.

-

Immediately monitor the increase in absorbance at 234 nm for 5 minutes. This corresponds to the formation of the conjugated diene product.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro 5-LOX spectrophotometric assay.

Cell-Based 5-Lipoxygenase Inhibition Assay (Fluorometric)

This protocol describes a method to assess the inhibitory activity of this compound on 5-LOX in a cellular context.

Materials:

-

Cell line expressing 5-lipoxygenase (e.g., HEK293 cells stably expressing 5-LOX, or a suitable leukocyte cell line)

-

This compound

-

Arachidonic acid (AA)

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed the 5-LOX-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Prepare a stock solution of this compound in DMSO and dilute it in cell culture medium to the desired final concentrations.

-

Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells with the compound for 1-2 hours at 37°C.

-

Load the cells with H2DCFDA by adding it to the medium at a final concentration of 10 µM and incubate for 30 minutes at 37°C.

-

Wash the cells with a suitable buffer (e.g., PBS) to remove excess probe.

-

Stimulate the cells with arachidonic acid (e.g., 10 µM final concentration) to induce 5-LOX activity.

-

Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a fluorescence plate reader.

-

The rate of increase in fluorescence corresponds to the production of reactive oxygen species generated during the lipoxygenase reaction.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the cell-based fluorometric 5-LOX assay.

Concluding Remarks

This compound is a valuable chemical probe for elucidating the role of the 5-lipoxygenase pathway in health and disease. The protocols provided herein offer a starting point for characterizing its inhibitory activity. It is recommended that researchers optimize these protocols for their specific experimental systems and determine the potency of this compound in their assays of interest. The use of appropriate controls, including a known 5-LOX inhibitor as a positive control, is crucial for the validation of experimental results.

References

- 1. medkoo.com [medkoo.com]

- 2. 5-LOX inhibitor modulates the inflammatory responses provoked by Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of a 5-lipoxygenase inhibitor, Sch 40120, on acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing SU-740 Stock Solution: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of a stock solution of SU-740, a selective inhibitor of 5-lipoxygenase (5-LOX).

This compound is a small molecule that has been investigated for its potential to selectively inhibit the 5-lipoxygenase enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various physiological and pathological processes. By inhibiting 5-LOX, this compound can reduce the production of these inflammatory molecules, making it a valuable tool for research in areas such as inflammation, asthma, and allergic rhinitis.[1]

Data Presentation

For clarity and ease of comparison, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₂Cl₂N₄O₄S | [1] |

| Molecular Weight | 627.58 g/mol | [1] |

| CAS Number | 134336-72-4 | [1] |

| Physical Appearance | Solid | Inferred |

| Storage (Powder) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [1] |

| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks under normal shipping conditions. | [1] |

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for many in vitro assays. However, researchers should validate the solubility and optimal concentration for their specific experimental setup.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-